molecular formula C8H5FN2O2 B8405067 4-Fluoro-2-methyl-6-nitrobenzonitrile

4-Fluoro-2-methyl-6-nitrobenzonitrile

Cat. No. B8405067
M. Wt: 180.14 g/mol
InChI Key: WANPROVJNBPOPC-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

Copper cyanide (11.9 g, 133 mmol) was added to an N,N-dimethylformamide (240 ml) solution of 5-fluoro-2-iodo-1-methyl-3-nitrobenzene (I-262) (34.0 g, crude product), followed by heating at 130° C. for 3.5 hours. After cooling, the insoluble matter was removed by filtration under suction, water was added to the filtrate, and the precipitated insoluble matter was removed by filtration through Celite under suction. The filtrate was extracted with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate. The solvent was evaporated away under reduced pressure, then the residue was subjected to column chromatography, and eluted with a mixed solvent of n-hexane/ethyl acetate (3:1, v/v) to obtain the entitled compound (17.6 g, 81% from I-235) as a red brown solid.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cu](C#N)[C:2]#[N:3].[F:6][C:7]1[CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[C:10](I)=[C:11]([CH3:13])[CH:12]=1>CN(C)C=O>[F:6][C:7]1[CH:8]=[C:9]([N+:15]([O-:17])=[O:16])[C:10]([C:2]#[N:3])=[C:11]([CH3:13])[CH:12]=1

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
34 g
Type
reactant
Smiles
FC=1C=C(C(=C(C1)C)I)[N+](=O)[O-]
Name
Quantity
240 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration under suction, water
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
the precipitated insoluble matter was removed by filtration through Celite under suction
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure
WASH
Type
WASH
Details
eluted with a mixed solvent of n-hexane/ethyl acetate (3:1
CUSTOM
Type
CUSTOM
Details
v/v) to obtain the entitled compound (17.6 g, 81% from I-235) as a red brown solid

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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